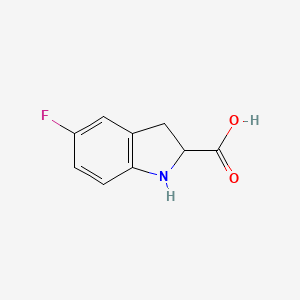

5-Fluoroindoline-2-carboxylic acid

Description

Significance of Fluorinated Indole (B1671886) and Indoline (B122111) Scaffolds in Modern Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov In the realm of drug discovery, this strategic incorporation, known as fluorination, can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. nih.govdaneshyari.com The indole nucleus, a fundamental nitrogen-containing heterocyclic compound, is a recurring motif in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. daneshyari.comijpsr.com Consequently, the fusion of fluorine with the indole or its reduced form, the indoline scaffold, has garnered significant attention from medicinal chemists. daneshyari.com

Fluorinated indoles and indolines have demonstrated their value in the development of a diverse range of therapeutic agents. The presence of fluorine can block sites of metabolic oxidation, thereby prolonging the drug's action in the body. daneshyari.commdpi.com Furthermore, the unique electronic properties of the C-F bond can influence the acidity and basicity of nearby functional groups, impacting how the molecule interacts with its biological target. nih.gov This has led to the successful development of fluorinated indole derivatives with applications as anti-cancer, antiviral, and anti-inflammatory agents. nih.govdaneshyari.com For instance, the introduction of a fluorine atom into certain indole-based HIV-1 inhibitors has been shown to increase their potency by approximately 50-fold compared to their non-fluorinated counterparts. nih.gov

Historical Context and Evolution of Indoline-2-carboxylic Acid Derivatives in Academic Inquiry

The parent compound, indoline-2-carboxylic acid, has a history rooted in the quest for efficient synthetic methodologies. It was first described in 1967, obtained through a multi-step process involving the reduction of indole-2-carboxamide. google.com Subsequent research focused on refining the synthesis, with notable contributions from Corey and others who explored the reduction of indole-2-carboxylic acid esters. google.com These early methods often required harsh conditions, such as high-pressure reactions using metallic tin and hydrogen chloride gas. google.com A significant advancement came with the development of a process utilizing stannous chloride at atmospheric pressure, which allowed for the direct conversion of the intermediate tin complex to the free indoline-2-carboxylic acid. google.com

Indoline-2-carboxylic acids gained prominence as crucial starting materials for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. google.com The journey of these derivatives has been one of continuous refinement, with a focus on developing more efficient and scalable synthetic routes. researchgate.net Research has expanded to include the synthesis of chiral (S)-indoline-2-carboxylic acid, a key building block for certain pharmaceuticals, through methods like resolution of racemic mixtures and chiral pool synthesis. researchgate.net The transformation of indoline-2-carboxylic acid back to indole-2-carboxylic acid has also been a subject of study, highlighting the versatile chemical nature of this scaffold. researchgate.net The ongoing exploration of indole-2-carboxylic acid derivatives continues to yield novel compounds with potential applications in various therapeutic areas, including as inhibitors of HIV-1 integrase. mdpi.comnih.gov

Current Research Frontiers and Unexplored Avenues for 5-Fluoroindoline-2-carboxylic Acid

The strategic placement of a fluorine atom at the 5-position of the indoline-2-carboxylic acid core opens up new avenues for research and development. While specific research on this compound is not as extensively documented as its non-fluorinated parent or the corresponding indole, the known benefits of fluorination suggest significant potential.

Current research on related fluorinated indole derivatives provides a roadmap for potential applications. For example, fluorinated indole-carboxamides have shown potent antiviral activity against HIV-1. nih.gov Furthermore, various fluorinated indole derivatives are being investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immunotherapy. sci-hub.se The synthesis of 2,3-difluorinated indolines has also been achieved, and these compounds are expected to find broad application in medicinal chemistry due to their unique structural characteristics. researchgate.net

For this compound, unexplored avenues include:

Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets is warranted. This could uncover novel therapeutic applications.

Development of Novel Synthetic Methodologies: The exploration of more efficient and stereoselective methods for its synthesis would be highly valuable for future research and potential commercialization.

Structural Biology Studies: Investigating the binding interactions of this compound with target proteins through techniques like X-ray crystallography could provide insights for the rational design of more potent and selective derivatives.

Exploration as a Scaffold for New Materials: The unique properties conferred by the fluorine atom could make this compound a candidate for applications in materials science.

The table below provides a summary of key related compounds and their research highlights:

| Compound | Key Research Findings |

| Indole-2-carboxylic acid | A versatile building block for synthesizing bioactive molecules, including HIV-1 integrase inhibitors. researchgate.netmdpi.comnih.gov |

| Indoline-2-carboxylic acid | A crucial starting material for ACE inhibitors. google.com |

| Fluorinated Indole Derivatives | Exhibit a broad range of biological activities, including antiviral and anti-cancer properties. nih.govdaneshyari.com |

| (S)-Indoline-2-carboxylic acid | A key chiral intermediate in the synthesis of various pharmaceuticals. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |

InChI Key |

IHGACBURCDRWMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 5 Fluoroindoline 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indoline (B122111) ring is a primary site for chemical modification, readily undergoing standard transformations such as esterification, amidation, and reduction.

Esterification Reactions

The conversion of 5-fluoroindoline-2-carboxylic acid to its corresponding esters can be achieved through various established methods. One of the most common approaches is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Another effective method involves the use of alkyl halides in the presence of a base. For instance, reacting the carboxylate salt of this compound, formed by treatment with a base like sodium or potassium carbonate, with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding methyl or ethyl ester.

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol.

| Reagent/Method | Reaction Conditions | Product |

| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Reflux | Corresponding Alkyl Ester |

| Alkyl Halide (e.g., CH₃I) / Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., DMF, Acetone) | Corresponding Alkyl Ester |

| Alcohol / Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent (e.g., DCM, THF) | Corresponding Alkyl Ester |

Amidation Processes

The synthesis of amides from this compound is a crucial transformation for introducing diverse functionalities. Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-fluoroindoline-2-carbonyl chloride can then be reacted with a primary or secondary amine to furnish the desired amide.

Alternatively, peptide coupling reagents are widely used for the direct amidation of carboxylic acids under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) facilitate the formation of the amide bond.

| Reagent/Method | Reaction Conditions | Product |

| 1. SOCl₂ or (COCl)₂2. Amine (R¹R²NH) | 1. Anhydrous solvent (e.g., DCM, Toluene), Reflux2. Anhydrous solvent, Base (e.g., Et₃N) | N,N-Disubstituted-5-fluoroindoline-2-carboxamide |

| Amine / Coupling Agent (e.g., HATU, HOBt, BOP) / Base (e.g., DIPEA) | Anhydrous solvent (e.g., DMF, DCM) | N-Substituted-5-fluoroindoline-2-carboxamide |

Reduction to Corresponding Alcohol Derivatives

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (5-fluoroindolin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. google.compatsnap.com The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). patsnap.com An acidic workup is subsequently required to neutralize the reaction mixture and isolate the alcohol product. nih.gov

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction. It offers the advantage of being more selective than LiAlH₄ and can be used under milder conditions.

| Reagent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O2. Acidic workup (e.g., dilute H₂SO₄) | (5-Fluoroindolin-2-yl)methanol |

| Borane-THF complex (BH₃·THF) | Anhydrous THF | (5-Fluoroindolin-2-yl)methanol |

Transformations Involving the Fluorine Atom and the Indoline Ring System

The presence of the fluorine atom and the aromatic nature of the indoline ring provide further opportunities for derivatization, although these transformations can be more challenging than those at the carboxylic acid moiety.

Nucleophilic Substitution Reactions at the 5-Position

The fluorine atom at the 5-position of the indoline ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) due to the electron-rich nature of the benzene (B151609) ring. However, the presence of a strongly electron-withdrawing group on the ring can activate the fluorine for displacement. While the carboxylic acid group itself is not sufficiently activating, its conversion to other functionalities or the introduction of additional activating groups could facilitate such reactions.

In related fluoronitroaromatic systems, nucleophilic substitution of the fluorine atom has been demonstrated. google.com Such reactions typically require a strong nucleophile and are often carried out at elevated temperatures. The feasibility of this transformation on derivatives of this compound would be highly dependent on the electronic nature of the other substituents on the aromatic ring.

Regioselective Functionalization of the Indole (B1671886)/Indoline Core

The regioselective functionalization of the indoline core, particularly at the C4, C6, and C7 positions of the benzene ring, presents a synthetic challenge due to the inherent reactivity of the N-H and C2 positions. However, directed metalation strategies can provide a route to selectively introduce substituents onto the aromatic portion of the molecule.

Decarboxylation Reactions of the Carboxylic Acid Group

The removal of the carboxylic acid group from the C2 position of the indoline ring, a process known as decarboxylation, is a key transformation for accessing 5-fluoroindoline (B1304769). While literature specifically detailing the decarboxylation of this compound is scarce, established methods for the parent indole-2-carboxylic acids provide a clear blueprint for this reaction. The corresponding product, 5-fluoroindole (B109304), is often the initial target, which can then be reduced to the desired 5-fluoroindoline.

Common strategies involve thermal or catalyzed reactions. Simple heating of indole-2-carboxylic acids above their melting point can induce decarboxylation to form the corresponding indole researchgate.net. However, this often requires high temperatures. More controlled and efficient methods typically employ high-boiling solvents and optional catalysts. Quinoline (B57606) is a frequently used solvent, sometimes in the presence of copper salts like cuprous chloride or copper chromite, which facilitate the reaction chemrxiv.org.

An improved and widely applicable method involves heating the carboxylic acid in hot quinoline with a catalytic amount of its own copper salt. This approach has been shown to lower the required reaction temperature, shorten reaction times, and improve yields and product quality for a variety of substituted indole-2-carboxylic acids chemrxiv.org. Another effective technique is to perform the decarboxylation in refluxing N,N-dimethylacetamide (DMA) using the pre-formed copper salt of the acid as the catalyst. This method simplifies product isolation compared to the quinoline procedure.

More recently, metal-free catalytic systems have been developed. A patented method describes the decarboxylation of heterocyclic carboxylic acids by dissolving them in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and heating in the presence of an organic acid catalyst like acetic acid or formic acid. tandfonline.com This process avoids the use of expensive and potentially contaminating metal catalysts and operates at temperatures between 85-150 °C tandfonline.com.

The table below summarizes various conditions reported for the decarboxylation of related indole-2-carboxylic acids, which are expected to be applicable to the 5-fluoroindoline analogue, likely via the indole intermediate.

| Substrate Example | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Indole-2-carboxylic acid | None | - | > Melting Point | - | researchgate.net |

| 4-Chloroindole-2-carboxylic acid | Cuprous chloride | Quinoline | Reflux (210-215) | 78 | chemrxiv.org |

| 7-Nitroindole-2-carboxylic acid | Copper salt of the acid | N,N-Dimethylacetamide | Reflux | 80 | |

| Heterocyclic carboxylic acids | Acetic Acid | N,N-Dimethylformamide | 85-150 | High | tandfonline.com |

| 6-Bromoindole-2-carboxylic acid | Copper(II) | Quinoline | - | Good to Excellent | researchgate.net |

Exploration of Advanced Reaction Mechanisms and Catalytic Studies

The development of efficient chemical transformations relies on a deep understanding of reaction mechanisms and the continuous optimization of catalysts. This section delves into the mechanistic underpinnings of reactions relevant to this compound and the catalysts designed to improve them.

Mechanistic Investigations of Novel Transformations

The copper-catalyzed decarboxylation of heteroaromatic carboxylic acids has been a subject of significant mechanistic study. researchgate.nettandfonline.com Understanding these mechanisms is crucial for extending their applicability and overcoming limitations like harsh reaction conditions. tandfonline.com The process is generally believed to proceed through the formation of a copper(I) carboxylate intermediate. This intermediate can then undergo decarboxylation to form an organocopper species (Ar-Cu), which is subsequently protonated by the solvent or another proton source to yield the final decarboxylated arene and regenerate the copper catalyst.

Recent studies on related systems, such as the copper-catalyzed decarboxylative elimination of hydrocinnamic acids, suggest alternative pathways. acs.org Mechanistic experiments in these cases point towards a process involving benzylic deprotonation followed by a radical decarboxylation, a pathway distinct from the single-electron-transfer mechanisms often implicated in similar reactions. chemrxiv.orgacs.org This highlights that the mechanism can be highly dependent on the substrate and reaction conditions.

While novel transformations starting directly from this compound are not extensively documented, the parent indole-2-carboxylic acid scaffold is a cornerstone in the development of new bioactive molecules, such as HIV-1 integrase inhibitors. mdpi.comnih.gov The synthesis of these complex derivatives involves a variety of advanced transformations. For example, the core structure can be functionalized at different positions (C3, C5, C6) through multi-step synthetic sequences that include Vilsmeier-Haack reactions, reductions, and palladium-catalyzed cross-coupling reactions to build molecular complexity. rsc.org The binding mode analysis of these novel compounds reveals how the indole-2-carboxylic acid core acts as a chelating scaffold for metal ions in the enzyme's active site, guiding further structural optimization. mdpi.comnih.govnih.gov

Catalyst Development and Optimization for Enhanced Selectivity and Yield

Catalyst development is key to improving the efficiency, selectivity, and environmental footprint of chemical reactions. For the decarboxylation of aromatic carboxylic acids, research has focused on optimizing copper-based catalytic systems. The choice of ligand has been shown to be critical. For instance, using N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand for the copper catalyst can significantly lower the reaction temperature required for protodecarboxylation compared to earlier methods. future4200.com

The development of catalysts for the synthesis and functionalization of the indoline core is also an active area of research. The hydrogenation of indole-2-carboxylates to the corresponding indolines is a critical step. This reduction can be achieved using catalysts like Palladium on carbon (Pd/C) or through more sophisticated systems. clockss.org For instance, catalytic asymmetric hydrogenation using rhodium complexes with chiral bisphosphine ligands enables the synthesis of enantiomerically pure indolines. researchgate.net

For derivatization, palladium catalysts are paramount. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for introducing aryl or alkylamino groups onto the indole or indoline skeleton. Catalyst optimization for these reactions involves screening different palladium precursors (e.g., Pd(OAc)₂), phosphine (B1218219) ligands (e.g., XPhos), and bases (e.g., Cs₂CO₃) to achieve high yields and functional group tolerance. rsc.org Gold and ruthenium catalysts have also been developed for novel transformations, such as the catalytic addition of indole-2-carboxylic acid to alkynes, leading to the formation of enol esters. mdpi.com The choice of catalyst in this case can direct the reaction towards either mono-addition or a double-addition product involving both the carboxylic acid and the indole N-H group. mdpi.com

The table below provides examples of catalyst systems used in transformations related to the indole/indoline-2-carboxylic acid core.

| Reaction Type | Catalyst System | Substrate Type | Key Outcome | Reference |

| Decarboxylation | CuBr / TMEDA | 2-Nitrobenzoic acid | Lower reaction temperature (100-140°C) | future4200.com |

| Dehydrogenation/Decarboxylation | Cu(OAc)₂ / bpy / TEMPO | (Hetero)aromatic propionic acids | Forms vinyl (hetero)arenes | chemrxiv.orgacs.org |

| Asymmetric Hydrogenation | Rhodium complex with PhTRAP ligand | Indoles | Chiral indolines | researchgate.net |

| C-N Cross-Coupling | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 6-Bromoindole-2-carboxylate | Synthesis of C6-amino derivatives | rsc.org |

| Addition to Alkyne | [AuCl(PPh₃)] / AgPF₆ | Indole-2-carboxylic acid | Selective formation of enol esters | mdpi.com |

Advanced Spectroscopic and Analytical Characterization in 5 Fluoroindoline 2 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and spatial arrangement of atoms within a molecule.

The structural elucidation of fluorinated indole (B1671886) derivatives relies heavily on multi-nuclear NMR techniques, which examine different types of atomic nuclei to piece together a complete molecular picture. While specific spectral data for 5-fluoroindoline-2-carboxylic acid is not widely published, the analysis of the closely related compound, 5-fluoroindole-2-carboxylic acid, demonstrates the principles of these techniques. chemicalbook.comchemicalbook.com

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. For an indole derivative like 5-fluoroindole-2-carboxylic acid, the spectrum would show distinct signals for each proton on the aromatic rings and the N-H proton. chemicalbook.com In the case of 5-fluoroindoline (B122111) -2-carboxylic acid, one would expect the disappearance of certain aromatic signals and the appearance of new signals in the aliphatic region, corresponding to the saturated five-membered ring.

¹³C NMR reveals the number and types of carbon atoms. The spectrum for 5-fluoroindole-2-carboxylic acid shows distinct peaks for the carboxylic acid carbon, the carbons bonded to fluorine, and the other aromatic carbons. chemicalbook.com The carbon directly bonded to the fluorine atom would appear as a doublet due to C-F coupling.

¹⁹F NMR is particularly valuable for fluorinated compounds. researchgate.net It provides a direct and sensitive probe of the fluorine atom's local electronic environment. researchgate.netrsc.org The chemical shift in a ¹⁹F NMR spectrum is highly sensitive to changes in protein conformation and ligand binding, making it a powerful tool for interaction studies. researchgate.neted.ac.uk

Table 1: Representative NMR Data for the Related Compound 5-Fluoroindole-2-carboxylic Acid Data illustrates the type of information obtained from multi-nuclear NMR.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | ~11.9 | Singlet | N-H proton of the indole ring chemicalbook.com |

| ¹H | ~7.48 | Doublet of doublets (dd), J(F,H) = 4.6 Hz | Proton on the benzene (B151609) ring chemicalbook.com |

| ¹H | ~7.44 | Doublet of doublets (dd), J(F,H) = 9.8 Hz | Proton on the benzene ring chemicalbook.com |

| ¹³C | ~162.0 | - | Carboxylic acid carbon (C=O) chemicalbook.com |

| ¹³C | ~159.0 | Doublet, J(C,F) ≈ 235 Hz | Carbon bonded to fluorine (C-F) |

NMR spectroscopy is a key technique for identifying the products of microbial biotransformations, a process where microorganisms are used to chemically modify a substrate. acs.orgnih.gov In the context of indole-related compounds, researchers can introduce a molecule like a tryptophan analogue into a microbial culture and use NMR to analyze the resulting metabolites. acs.org This process allows for the generation of novel compounds that may be difficult to synthesize through traditional chemistry. nih.gov The structures of these new indole alkaloids are elucidated by a combination of 1D and 2D NMR experiments, which reveal the changes made by the microbial enzymes. acs.orgresearchgate.net This NMR-based approach is central to discovering new natural products and understanding their biosynthetic pathways. rsc.org

Chemical Shift Perturbation (CSP) is a sensitive NMR method used to study the binding of a ligand to a protein or other macromolecule. nih.gov When a small molecule like a fluorinated indole derivative binds to a protein, it induces changes in the chemical shifts of the protein's or the ligand's NMR signals. rsc.org By monitoring these changes during a titration, researchers can identify the binding site on the protein and determine the binding affinity (dissociation constant, Kd). nih.gov

The rate of exchange between the free and bound states of the ligand determines the appearance of the spectra. nih.gov ¹⁹F NMR is particularly advantageous for CSP experiments involving fluorinated ligands because the fluorine signal is very sensitive to its environment and there is no background signal from the biological system. rsc.orged.ac.uk This allows for clear detection of binding events, even for weak interactions. rsc.org

Fluorinated molecules, including indole derivatives, can be used as reporter tags in ¹⁹F NMR studies to investigate protein-protein interactions. researchgate.neted.ac.uk This technique involves covalently attaching a fluorine-containing tag to a protein. researchgate.net Because the ¹⁹F NMR chemical shift is highly sensitive to the local environment, it can report on conformational changes, such as those that occur upon binding to another protein. ed.ac.uk

In a notable application, two different proteins can be labeled with two distinct fluorinated tags that have unique ¹⁹F NMR signals. ed.ac.uk By mixing the two labeled proteins and observing the ¹⁹F NMR spectrum, researchers can determine if the proteins are interacting to form a heterodimer or if they are merely self-aggregating. ed.ac.uk This provides valuable insight into cellular processes and the formation of protein complexes. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. nih.govacs.org For this compound, the molecular formula is C₉H₉FNO₂. HRMS can experimentally measure its monoisotopic mass and confirm this specific elemental composition, distinguishing it from other molecules that might have the same nominal mass but a different atomic makeup. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds or metabolites identified in complex biological mixtures. nih.govnih.gov

LC-MS and UPLC-MS for Compound Characterization and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the characterization and purity evaluation of this compound. These methods couple the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, allowing for the sensitive and accurate analysis of the compound.

In a typical LC-MS analysis of a carboxylic acid like this compound, reversed-phase chromatography is often employed. For acidic compounds, which can be challenging to retain on standard C18 columns, careful selection of the mobile phase is crucial. Often, mobile phases consisting of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid, are used to ensure proper ionization and peak shape. nih.gov For enhanced sensitivity and to make the compound more amenable to reversed-phase LC, derivatization can be an option, although direct analysis is also common. nih.gov

When analyzing carboxylic acids, Electrospray Ionization (ESI) is a common ionization technique, and operating in negative ion mode is generally preferred as acids readily deprotonate to form [M-H]⁻ ions. mdpi.com UPLC-MS, with its use of smaller stationary phase particles, offers higher resolution, increased peak capacity, and faster analysis times compared to conventional LC-MS, making it particularly valuable for resolving the target compound from closely related impurities. nih.gov

Table 1: Representative LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, provides protons. nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes deprotonation of the carboxylic acid. mdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Mass-to-charge ratio detection and fragmentation. |

MALDI-TOF for Structural Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the structural confirmation of molecules like this compound. This soft ionization method is particularly useful for obtaining the molecular weight of the compound with high accuracy, minimizing fragmentation and preserving the molecular ion.

The process involves co-crystallizing the analyte (this compound) with a matrix material on a sample plate. uni.lu The matrix, typically a small organic molecule that strongly absorbs laser energy, facilitates the desorption and ionization of the analyte upon irradiation with a laser beam. The generated ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for an ion to reach the detector is directly proportional to its mass.

For heterocyclic compounds such as indole derivatives, MALDI-TOF can provide a clear and prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which serves as a primary confirmation of the compound's identity. nih.gov The high resolution of TOF analyzers allows for the determination of the monoisotopic mass, which can be used to confirm the elemental composition of the molecule. While not as common for small molecules as ESI, MALDI-TOF is a valuable complementary technique, especially for confirming the successful synthesis of the target compound. uni.lu

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are central to both the purification of synthesized this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. Commercial suppliers often state a purity of ≥98.0% as determined by HPLC. uni.lu The technique utilizes a high-pressure pump to pass a solvent (the mobile phase) and the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

A common setup for analyzing indole carboxylic acids is reversed-phase HPLC using an octadecyl silica (B1680970) (C18) column. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of organic solvent like acetonitrile in an aqueous buffer), is typically used to effectively separate the target compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Purity Analysis Parameters

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Octadecyl Silica (C18), e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like TFA or formic acid) |

| Detection | UV Absorbance at a specific wavelength (e.g., 220 nm or 280 nm) |

| Purity Specification | Typically ≥98.0% uni.lu |

Preparative and Flash Chromatography for Compound Isolation

Following its synthesis, this compound must be isolated from the crude reaction mixture. Preparative and flash chromatography are the primary techniques used for this purpose. These methods operate on the same principles as analytical HPLC but are scaled up to handle larger quantities of material.

Flash chromatography, a rapid form of preparative chromatography, is often the first step in purification. It uses a column with a larger diameter and a slightly larger particle size stationary phase (typically silica gel) than analytical HPLC. A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC) to provide good separation between the desired product and impurities. Air or nitrogen pressure is used to force the solvent through the column at a higher flow rate, allowing for a faster separation.

For obtaining highly pure material, preparative HPLC may be employed. This technique uses larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of the target compound. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC or TLC) are combined and the solvent is removed to yield the purified this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods provide crucial information about the functional groups and bonding within the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. The spectrometer measures the absorption of IR radiation at these frequencies, resulting in a spectrum that serves as a molecular fingerprint.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1750 cm⁻¹. Additionally, N-H stretching from the indoline ring would be observed in the region of 3300-3500 cm⁻¹, and C-F stretching vibrations would appear in the fingerprint region, typically between 1000-1400 cm⁻¹. The presence and position of these peaks provide strong evidence for the structure of the compound.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Carboxylic Acid O-H | 2500-3300 | Stretch | Very Broad, Strong |

| Indoline N-H | 3300-3500 | Stretch | Moderate |

| Carboxylic Acid C=O | 1700-1750 | Stretch | Strong, Sharp |

| Aromatic C=C | 1450-1600 | Stretch | Moderate |

| C-N Stretch | 1200-1350 | Stretch | Moderate |

| C-F Stretch | 1000-1400 | Stretch | Strong |

In-depth Analysis of this compound Reveals Limited Spectroscopic Data

Despite extensive research, specific ultraviolet-visible (UV/VIS) spectroscopic data and detailed electronic structure analyses for the chemical compound this compound remain largely unavailable in publicly accessible scientific literature.

While the broader class of fluorinated indoles and their derivatives have been the subject of numerous studies, information focusing solely on the UV/VIS characteristics of this compound is scarce. This includes a lack of specific data on its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions.

Scientific databases and research articles provide ample information on related compounds such as 5-fluoroindole-2-carboxylic acid and 5-fluoroindoline-2,3-dione. For instance, studies on 5-fluoroindole-2-carboxylic acid are available, detailing its general properties and applications. Similarly, the synthesis and characterization of more complex structures like bis(5-fluorospiro[indoline-3,2'-thiazolidine]-2,4'-dione) have been documented. However, this information is not directly transferable to this compound due to the differences in their chemical structures, particularly the saturation of the pyrrole (B145914) ring in the indoline core, which significantly alters the electronic properties.

The absence of specific UV/VIS data for this compound hinders a detailed discussion of its electronic structure based on this analytical technique. Typically, UV/VIS spectroscopy provides valuable insights into the π-electron systems of molecules. For indoline derivatives, the electronic transitions observed are generally π→π* transitions associated with the benzene ring. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the aromatic ring and the indoline core. The fluorine atom at the 5-position, being an electron-withdrawing group, is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to the unsubstituted indoline-2-carboxylic acid. However, without experimental data, any such discussion remains purely theoretical.

Further research and publication of the spectroscopic properties of this compound are necessary to fill this knowledge gap and enable a comprehensive understanding of its electronic characteristics.

Computational Chemistry and Theoretical Studies of 5 Fluoroindoline 2 Carboxylic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule (ligand), such as 5-Fluoroindoline-2-carboxylic acid, with a macromolecular target, typically a protein or enzyme. These methods are fundamental in drug discovery for identifying potential drug candidates and optimizing their binding characteristics.

Prediction of Binding Affinities with Target Biomolecules

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. A lower binding energy value typically indicates a more stable and favorable interaction.

While specific docking studies targeting this compound are not extensively documented in publicly available literature, studies on analogous compounds provide a framework for how such predictions are made. For instance, in silico screening of heterocyclic compounds, including 5-fluoro-1H-indole-2-carboxylic acid and 7-Amino-5-fluoroindolin-2-one, has been performed against targets like tyrosine kinase receptors to predict anticancer activity researchgate.net. Similarly, derivatives of 5-bromoindole-2-carboxylic acid have been docked against the VEGFR-2 tyrosine kinase domain to identify potential inhibitors d-nb.info.

These studies establish a methodology for evaluating this compound. A typical workflow would involve:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound.

Using docking software (e.g., AutoDock, GOLD) to place the ligand into the active site of the protein.

Calculating a docking score based on a scoring function that evaluates intermolecular interactions like hydrogen bonds and van der Waals forces.

The predicted binding affinities can then be used to rank potential drug candidates and prioritize them for further experimental testing. The binding energies for related indole (B1671886) derivatives against various protein kinases illustrate the type of data generated from such studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| tert-butyl 3-formyl-1H-indole-1-carboxylate | Tyrosine Kinase Receptor | -7.8 | researchgate.net |

| Furan-2-yl(1H-indol-3-yl) methanone | Tyrosine Kinase Receptor | -7.5 | researchgate.net |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -8.02 | d-nb.info |

This table presents data for analogous compounds to illustrate the application of molecular docking in predicting binding affinities.

Analysis of Ligand-Protein Interactions and Binding Modes

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand.

For the indoline (B122111) scaffold, the carboxylic acid group is a key feature, capable of forming strong hydrogen bonds or ionic interactions with positively charged or polar residues like Arginine, Lysine, or Serine in a binding pocket. The fluorinated benzene (B151609) ring can participate in hydrophobic interactions and potentially form specific halogen bonds or other non-covalent interactions that enhance binding.

Studies on related inhibitors highlight common binding motifs. For example, docking of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that the indole core forms a π-stacking interaction with a deoxyadenosine nucleotide (dA21) in the viral DNA, while the carboxylic acid chelates essential magnesium ions in the active site nih.gov. In another study, the 5-bromoindole moiety of a VEGFR-2 inhibitor was shown to form multiple pi-pi and pi-alkyl interactions with key residues like Val848, Phe1047, and Ala866, while the hydrazide portion formed a hydrogen bond with Asp1046 d-nb.info.

These examples suggest that a computational analysis of this compound would focus on:

Hydrogen Bonding: The carboxylic acid and the N-H group of the indoline ring are primary sites for hydrogen bond formation.

Hydrophobic and Aromatic Interactions: The bicyclic ring system provides a surface for interactions with nonpolar amino acid residues.

Influence of the Fluorine Atom: The fluorine at the 5-position can alter the electronic properties of the aromatic ring and may engage in specific interactions with the protein backbone or side chains, potentially increasing binding affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. These methods are used to investigate aspects of a molecule that are not accessible through classical molecular mechanics methods like docking.

Elucidation of Reaction Mechanisms via Theoretical Approaches

A theoretical approach to understanding the reaction mechanisms involving this compound would involve:

Modeling Reactants and Products: Calculating the optimized geometries and energies of the starting materials and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Such studies could be applied to understand its synthesis, metabolic degradation, or its mechanism of action if it involves a covalent interaction with its target.

Investigation of Reactivity, Stability, and Selectivity through Computational Design

Quantum chemical calculations can predict various molecular properties that govern a compound's reactivity and stability. These properties include molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges.

Studies on the parent compound, (S)‐Indoline‐2‐carboxylic acid, have highlighted challenges in its reactivity, particularly its low reactivity in peptide coupling reactions and a strong tendency to form unwanted diketopiperazines nih.gov. Computational studies can help explain these experimental observations. For example, calculations could reveal steric hindrance around the carboxylic acid or the nitrogen atom, or electronic effects that reduce the nucleophilicity or electrophilicity of the reactive centers.

For this compound, DFT calculations could be used to investigate:

The effect of the 5-fluoro substituent: The electron-withdrawing nature of fluorine can impact the acidity of the carboxylic acid and the N-H proton, as well as the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic or nucleophilic substitution reactions.

Conformational Preferences: The indoline ring is not planar, and computational methods can determine the relative energies of different puckered conformations, which can be crucial for how the molecule fits into a protein binding site.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) that can aid in the characterization of the molecule acs.orgijrar.orgresearchgate.net.

| Calculated Property | Method | Application for this compound |

| HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Atomic Charges (e.g., NBO) | DFT | Quantifies the electron distribution, helping to rationalize bond polarities and reactivity. |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for comparison with experimental data. |

This table outlines common quantum chemical calculations and their potential applications to the target compound.

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate variations in the chemical structure of a series of compounds with their biological activity. This approach is crucial for lead optimization, as it guides the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

For this compound, an in silico SAR investigation would involve creating a virtual library of related compounds by modifying specific parts of the molecule. For example:

Substitution on the Aromatic Ring: Replacing the 5-fluoro group with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) to probe the effect on activity.

Modification of the Carboxylic Acid: Converting the acid to an ester, amide, or bioisostere to explore different interactions with the target and to modify properties like cell permeability.

Substitution on the Indoline Nitrogen: Adding substituents to the nitrogen atom to explore new interaction vectors and modulate the compound's physicochemical properties.

Each of these virtual analogues would then be subjected to molecular docking and/or quantum chemical calculations to predict their binding affinity and other relevant properties. This process was demonstrated in a study on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, where newly synthesized compounds were evaluated through in silico studies to predict their pharmacokinetic properties and binding affinities, which were then correlated with experimental antiviral activity nih.gov. By systematically analyzing these computational results, researchers can build a predictive model that links specific structural features to biological activity, thereby accelerating the design of more effective molecules.

Academic Applications and Research Utility As a Synthetic Scaffold

Role in Medicinal Chemistry Research and Drug Discovery

The 5-fluoroindole (B109304) nucleus is a privileged scaffold in drug discovery, utilized as a starting point for the development of numerous enzyme inhibitors. Its rigid structure and the specific placement of the fluorine atom and carboxylic acid group allow for targeted interactions with the active sites of various enzymes.

Development of Enzyme Inhibitors

The 5-fluoroindoline-2-carboxylic acid scaffold has been instrumental in the design and synthesis of inhibitors for several key enzymatic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan metabolism. d-nb.inforesearchgate.net The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the function of effector T-cells and promote an immunosuppressive tumor microenvironment. d-nb.inforesearchgate.net Consequently, inhibiting these enzymes, particularly with dual-acting agents, is a significant strategy in cancer immunotherapy. d-nb.inforesearchgate.net

The indole-2-carboxylic acid framework is a key structural motif for developing IDO1 and TDO inhibitors. d-nb.info While research has identified potent dual inhibitors based on this general structure, such as 6-acetamido-indole-2-carboxylic acid derivatives, specific dual-inhibitory data for compounds directly derived from this compound is not prominently detailed in the examined literature. d-nb.infodrugbank.com However, the 5-fluoroindole scaffold has proven highly effective for creating potent and selective IDO1 inhibitors. A notable example is 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (PF-06840003 / EOS200271) , a clinical candidate developed from a 5-fluoroindole starting material. nih.govmdpi.com This compound is a selective IDO1 inhibitor with a unique binding mode that does not involve chelation to the heme iron, unlike many other IDO1 inhibitors. nih.gov It demonstrates potent activity in human whole blood assays and possesses a favorable pharmacokinetic profile. nih.gov

The development of PF-06840003 underscores the utility of the 5-fluoroindole scaffold in generating advanced clinical candidates for cancer immunotherapy, even if the focus of this specific molecule was optimized for IDO1 selectivity over dual IDO1/TDO inhibition. nih.gov

Apurinic/apyrimidinic endonuclease 1 (APE1) is a critical enzyme in the DNA base excision repair (BER) pathway, responsible for repairing abasic sites in DNA. researchgate.net Inhibition of APE1 is a therapeutic strategy to enhance the efficacy of DNA-damaging anticancer agents. researchgate.net

5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1. researchgate.net Research has reported its activity with an IC₅₀ value of 10 µM. researchgate.net However, further investigation into its mechanism has provided critical insights. Structural and biophysical studies, including NMR chemical shift perturbation experiments, revealed that 5-fluoroindole-2-carboxylic acid and similar indole-2-carboxylic acids bind to a pocket on the APE1 enzyme that is distant from the active site. researchgate.net It was also observed that these compounds can form colloidal aggregates, which may lead to nonspecific inhibition by sequestering the enzyme. researchgate.net Under assay conditions designed to disrupt aggregation (i.e., with the addition of a detergent), the compounds showed a lack of significant inhibitory activity. researchgate.net This suggests that while 5-fluoroindole-2-carboxylic acid does interact with APE1, its utility as a specific inhibitor of the enzyme's repair function is questionable, and its observed activity may be an artifact of aggregation-based, non-specific inhibition. researchgate.net

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. researchgate.net As such, it is a key target for the development of anticoagulant drugs to treat and prevent thromboembolic diseases. researchgate.net

Commercial suppliers list 5-fluoroindole-2-carboxylic acid as a reactant or building block for the synthesis of Factor Xa inhibitors. drugbank.com The indole-2-carboxamide structure is a known scaffold for developing FXa inhibitors. However, detailed research findings from scientific literature, including specific synthetic pathways originating from 5-fluoroindole-2-carboxylic acid and the corresponding inhibitory activity data (e.g., IC₅₀ values) for the resulting derivatives, were not available in the searched sources.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, making it a key target for managing type 2 diabetes. nih.govmdpi.com

The 5-fluoro-2-oxindole scaffold, which is readily prepared from this compound, has been used to develop a series of potent α-glucosidase inhibitors. nih.govmdpi.com Researchers synthesized a variety of derivatives through the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes. nih.gov Biological evaluation of these compounds against α-glucosidase from Saccharomyces cerevisiae showed that many derivatives possessed significant inhibitory activity, with several being 10 to 15 times more potent than the reference drug, acarbose (B1664774) (IC₅₀ = 569.43 ± 43.72 μM). nih.govmdpi.com The most active compounds from the series are detailed below.

| Compound ID | Substituent (on benzylidene ring) | α-Glucosidase IC₅₀ (μM) |

| 3d | 2-Chloro | 49.89 ± 1.16 |

| 3f | 4-Chloro | 35.83 ± 0.98 |

| 3i | 4-Hydroxy | 56.87 ± 0.42 |

| Acarbose | Reference | 569.43 ± 43.72 |

| Data sourced from Frontiers in Chemistry, 2022. nih.gov |

Kinetic studies revealed that these potent derivatives act as reversible, mixed-type inhibitors of α-glucosidase. mdpi.com These findings highlight the effectiveness of the 5-fluoroindole framework as a scaffold for discovering new and potent α-glucosidase inhibitors for potential use in diabetes treatment. nih.gov

Cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of these pathways is considered a promising strategy for developing safer anti-inflammatory drugs. While there is extensive research into dual COX-2/5-LOX inhibitors, the specific dual inhibition of COX-2 and 15-LOX is also an area of therapeutic interest, particularly for cancer prevention. mdpi.com

Despite the utility of the indole (B1671886) scaffold in developing inhibitors for individual COX and LOX enzymes, a review of the available research did not yield studies describing the synthesis or evaluation of this compound derivatives as dual inhibitors of both COX-2 and 15-LOX.

Synthesis of Compounds with Therapeutic Potential

This compound and its derivatives are recognized for their significant potential in medicinal chemistry, serving as crucial building blocks in the synthesis of a variety of therapeutic agents. chemimpex.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules to their biological targets. chemimpex.com

Derivatives of 5-fluoroindole-2-carboxylic acid have been investigated for their potential as anti-cancer agents. chemimpex.com The indole nucleus is a common feature in many compounds with physiological and pharmacological activities, including anti-cancer effects. nih.gov The modification of the carboxylic acid group of such compounds can lead to an increase in their activity. mdpi.com

Research has focused on designing and synthesizing novel compounds that incorporate the 5-fluoroindoline-2-one moiety. For instance, a series of phenylureas bearing this scaffold were synthesized and evaluated for their antiproliferative ability against several human carcinoma cell lines. nih.gov One compound, in particular, demonstrated notable cytotoxic effects against the tested cancer cells and suppressed tumor growth in a human breast cancer xenograft model. nih.gov

Furthermore, the synthesis of amphiphilic prodrugs of 5'-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) has been achieved by coupling them with derivatives of 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU). nih.gov Some of these prodrugs exhibited high anticancer activities, with one dimer showing superior cytotoxic activity even to 5-FdU. nih.gov

The development of conjugates is another promising strategy. For example, conjugates of folic acid with 5-fluorouracil (B62378) have been synthesized to improve the targeting of cancer cells that overexpress the folic acid receptor. nih.govmdpi.com These conjugates have shown dose-dependent effectiveness against pancreatic cancer cells. mdpi.com Similarly, novel sulfated polysaccharide-carboxymethyl-5-fluorouracil-folic acid conjugates have been prepared for targeted anticancer drug delivery. nih.gov

Quinazoline derivatives incorporating a fluorine atom have also been designed as selective Aurora A kinase inhibitors, a promising target for cancer therapy. mdpi.comresearchgate.net One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective lead compound with apoptosis-inducing properties. mdpi.comresearchgate.net

The table below summarizes some of the research on this compound derivatives as potential anti-cancer agents.

| Derivative Class | Target/Mechanism | Key Findings |

| Phenylureas with 5-fluoroindolin-2-one | Antiproliferative | Compound 1g showed significant cytotoxicity against Hela, Eca-109, A549, and MCF-7 cell lines and suppressed tumor growth in MCF-7 xenograft models. nih.gov |

| Amphiphilic 5-FdU prodrugs | Cytotoxic | The dimer 5-FdU-5-FdC(hex) exhibited the highest cytotoxic activity, surpassing that of 5-FdU. nih.gov |

| Folic acid conjugates | Targeted drug delivery | Conjugates demonstrated dose-dependent efficacy against pancreatic cancer cells. mdpi.comnih.gov |

| Quinazoline derivatives | Aurora A kinase inhibition | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent and selective inhibitor with apoptosis-inducing properties. mdpi.comresearchgate.net |

The scaffold of this compound has been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Indole and its derivatives have been a focus in the development of new anti-inflammatory drugs. nih.gov The modification of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) is a common strategy to enhance activity and reduce side effects. nih.gov

For example, 5-fluoro-2-oxindole has been shown to inhibit neuropathic pain and demonstrates antinociceptive effects. nih.gov Studies have revealed that this compound can inhibit the allodynia and hyperalgesia induced by complete Freund's adjuvant (CFA) in a time-dependent manner. nih.gov It also potentiates the antinociceptive effects of morphine, suggesting its potential in managing chronic inflammatory pain. nih.gov

The synthesis of novel diclofenac (B195802) and isatin (B1672199) conjugates has been explored, with some compounds exhibiting comparable or even higher anti-inflammatory activity than the parent drug, diclofenac. nih.gov Similarly, new flurbiprofen (B1673479) derivatives have been synthesized and evaluated, showing higher anti-inflammatory and antioxidant activities compared to the parent profens. mdpi.com

The table below presents research findings on derivatives of 5-fluoroindole-2-carboxylic acid as potential anti-inflammatory and analgesic agents.

| Derivative/Compound | Activity | Key Findings |

| 5-Fluoro-2-oxindole | Anti-inflammatory, Analgesic | Inhibited CFA-induced allodynia and hyperalgesia; potentiated morphine's antinociceptive effects. nih.gov |

| Diclofenac-Isatin Conjugates | Anti-inflammatory | A 5-bromo substituted conjugate showed the highest in vivo activity and best binding energy score. nih.gov |

| Flurbiprofen Derivatives | Anti-inflammatory, Antioxidant | Newly synthesized derivatives exhibited higher activity compared to ibuprofen (B1674241) and flurbiprofen. mdpi.com |

5-Fluoroindole-2-carboxylic acid has been identified as an antagonist of the glycine (B1666218) site within the NMDA (N-methyl-D-aspartate) receptor complex. sigmaaldrich.comtocris.com This property makes it a compound of interest for studying and potentially treating neurological and psychological disorders where the NMDA receptor system is implicated. chemimpex.com

Research has shown that 5-fluoroindole-2-carboxylic acid can potentiate the anticonvulsive activity of conventional antiepileptic drugs like carbamazepine, valproate, and phenobarbital. nih.gov This suggests a potential role for its derivatives in the development of new treatments for epilepsy. niscpr.res.in However, it is important to note that at higher doses, it has been observed to cause motor impairment. nih.gov

The indole structure is a key component in many molecules that interact with neurotransmitter systems, and its derivatives are used in research to understand brain function and mental health. chemimpex.com The development of new derivatives of 5,5-diphenyl hydantoin (B18101), a known anticonvulsant, has shown that compounds with a chloro group have significant potential for CNS activity. niscpr.res.in

The table below summarizes the research on 5-fluoroindole-2-carboxylic acid and its derivatives for neurological and psychological disorders.

| Compound/Derivative | Target/Mechanism | Key Findings |

| 5-Fluoroindole-2-carboxylic acid | NMDA receptor antagonist (glycine site) | Potentiated the anticonvulsive effects of several antiepileptic drugs. nih.gov |

| 5,5-diphenyl hydantoin derivatives | CNS activity | Chloro-substituted derivatives showed potent CNS activity. niscpr.res.in |

5-Fluoroindole-2-carboxylic acid serves as a reactant in the synthesis of enantioselective D3 receptor antagonists. sigmaaldrich.com The dopamine (B1211576) D3 receptor is a target for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse. The development of selective antagonists for this receptor is an active area of research.

The synthesis of these antagonists often involves the use of chiral catalysts to control the stereochemistry of the final product, leading to enantiomerically pure or enriched compounds. The fluorine atom in the 5-position of the indole ring can contribute to the binding affinity and selectivity of the antagonist for the D3 receptor.

5-Fluoroindole-2-carboxylic acid is a versatile chemical building block in pharmaceutical development and medicinal chemistry. chemimpex.commdpi.com Its structure allows for various modifications, making it a valuable starting material for the synthesis of a wide range of bioactive molecules. chemimpex.com The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. nih.gov

The presence of the carboxylic acid group provides a convenient handle for further chemical transformations, such as amidation and esterification, allowing for the creation of diverse chemical libraries for high-throughput screening. mdpi.com The fluorine atom can improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. chemimpex.com

This compound and its derivatives have been used in the synthesis of inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, and factor Xa, a key enzyme in the coagulation cascade. sigmaaldrich.com It has also been used to create ligands for the hFPRL1 (or ALXR) receptor, which is involved in inflammation. sigmaaldrich.com

Contributions to Agrochemical Research and Development

In addition to its pharmaceutical applications, 5-fluoroindole-2-carboxylic acid is utilized in the field of agrochemicals. chemimpex.com It serves as a building block for the synthesis of new pesticides and herbicides. chemimpex.com The introduction of a fluorine atom into an agrochemical can enhance its efficacy and selectivity. chemimpex.com

For instance, research has been conducted on protective herbicide preparations that include 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, highlighting the use of fluorinated carboxylic acids in developing new crop protection agents. google.com

Formulation of Herbicides and Fungicides

The indole-carboxylic acid framework is a recognized platform in the development of agrochemicals. This compound serves as a key reactant in the synthesis of new fungicidal agents. sigmaaldrich.com Its incorporation into molecules intended for crop protection is driven by the enhanced biological activity often associated with fluorinated compounds. The presence of fluorine can increase the metabolic stability and membrane permeability of a compound, potentially leading to more effective and selective herbicides. nih.gov The general class of carboxylic acid derivatives has contributed significantly to the development of herbicides that target a wide array of biosynthetic pathways and enzymes in weeds.

Applications in Materials Science and Engineering

The unique properties of this compound also lend themselves to the field of materials science, where it can be used to construct larger, functional molecules.

Creation of Novel Organic Semiconductors

While indole derivatives are explored as building blocks for various π-conjugated systems used in organic electronics, specific literature detailing the direct application of this compound in the synthesis of novel organic semiconductors is not widely available. However, the development of functional organic materials is a broad field, and related oxindole (B195798) and isoindigo structures are considered key building blocks for new acceptor-donor-acceptor (A-D-A) architecture organic semiconductors. researchgate.net

Development of Advanced Polymers and Coatings

This compound finds utility in the creation of advanced materials, including novel polymers and coatings. The carboxylic acid group provides a reactive site for polymerization reactions, allowing it to be incorporated into polyester (B1180765) chains or other polymer backbones. Polyesters derived from similar aromatic dicarboxylic acids have been shown to be suitable for coating applications. The inclusion of the fluorinated indoline (B122111) moiety can impart specific properties to the resulting material, such as altered thermal stability, surface energy, and optical characteristics.

Role in Biochemical Research and Understanding Biological Systems

In biochemical and pharmacological research, this compound is a valuable tool for probing biological systems, owing to its ability to interact with specific enzymes and receptors.

Studies on Enzyme Mechanisms and Receptor Interactions

This compound is a known antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system. sigmaaldrich.comnih.gov This specific interaction allows researchers to study the function and pharmacological modulation of the NMDA receptor complex.

Furthermore, its structure serves as a versatile starting point for the synthesis of various enzyme inhibitors and receptor ligands. sigmaaldrich.com Research has utilized it as a reactant to create:

Indoleamine 2,3-dioxygenase (IDO) inhibitors: IDO is an enzyme involved in tryptophan metabolism and is a target in immunotherapy. sigmaaldrich.com

Factor Xa inhibitors: These are a class of anticoagulant medications. sigmaaldrich.com

Hepatitis C virus NS3/4A protease inhibitors: This enzyme is crucial for viral replication. sigmaaldrich.com

Ligands for the hFPRL1 (or ALXR) receptor: This receptor is involved in inflammatory processes. sigmaaldrich.com

The broader indole-2-carboxylic acid scaffold has also been a foundation for developing inhibitors of HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell. nih.gov

Insights into Neurotransmitter Systems and Brain Function

The role of this compound as an NMDA receptor antagonist places it at the center of research into neurotransmitter systems. sigmaaldrich.comsigmaaldrich.com The NMDA receptor is fundamental to glutamatergic neurotransmission, which is pivotal for synaptic plasticity, learning, and memory. By blocking the glycine co-agonist site, the compound can be used to investigate the physiological consequences of reduced NMDA receptor activity.

Studies have explored its effects on the central nervous system, particularly its influence on the convulsive threshold. nih.gov Research has shown that it can significantly raise the threshold for electroconvulsions in animal models and can potentiate the anticonvulsive activity of conventional antiepileptic drugs like carbamazepine, phenobarbital, and valproate. nih.gov These findings provide valuable insights into the mechanisms of epilepsy and the potential for modulating the glycine site of the NMDA receptor as a therapeutic strategy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoroindoline-2-carboxylic acid, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves fluorination of indoline precursors. A common approach includes introducing fluorine at the 5-position using ethyl ester intermediates, followed by hydrolysis to yield the carboxylic acid. For example, ethyl 5-fluoroindole-2-carboxylate can serve as a precursor, with fluorination achieved via electrophilic substitution or transition metal-catalyzed reactions . Key considerations include reaction temperature control (e.g., maintaining 0–5°C during fluorination) and purification via recrystallization or column chromatography to isolate high-purity products.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% area purity) and neutralization titration are standard for purity assessment . Melting point analysis (e.g., 249°C decomposition) and spectroscopic methods (NMR, IR) validate structural integrity. For instance, H-NMR can confirm fluorine substitution patterns via coupling constants and chemical shifts .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Stability studies indicate degradation under prolonged exposure to light or acidic/alkaline conditions . Use desiccants (e.g., silica gel) in storage environments to mitigate hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or competing side reactions. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote decarboxylation. Control experiments with varying solvents and temperatures, coupled with LC-MS monitoring, can identify optimal conditions . Computational modeling (DFT) may further elucidate reaction pathways and transition states.

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Byproducts like regioisomers or dimeric species often result from incomplete fluorination or overreaction. Employing stoichiometric fluorinating agents (e.g., Selectfluor®) and real-time reaction monitoring (e.g., in situ IR) reduces these issues. Post-synthetic purification via preparative HPLC or fractional crystallization ensures isolation of the target compound .

Q. How does fluorination at the 5-position influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., enzymes or receptors) by altering electron density and steric interactions. Comparative studies using SAR (Structure-Activity Relationship) analysis and molecular docking can quantify these effects. For instance, fluorinated analogs may show improved metabolic stability in pharmacokinetic assays .

Q. What experimental approaches address discrepancies in reported pharmacological data, such as NMDA receptor modulation?

- Methodological Answer : Variability in assay conditions (e.g., cell line selection, receptor subunit composition) can lead to conflicting results. Standardized protocols using primary neuronal cultures or recombinant receptor systems (e.g., HEK293 cells expressing GluN1/GluN2B subunits) improve reproducibility. Radioligand binding assays (e.g., H-MK-801 displacement) provide quantitative affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.